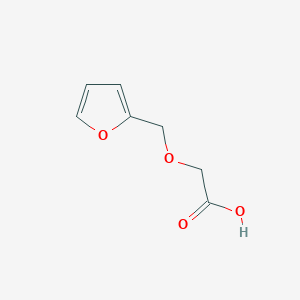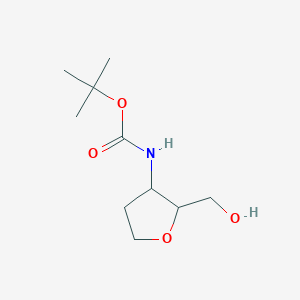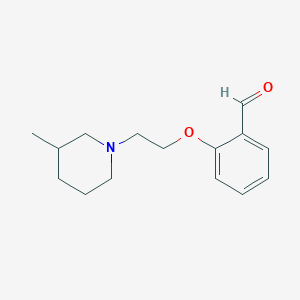![molecular formula C8H5N3O3 B12977172 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable compound for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid typically involves the reaction of pyrrolo[2,3-d]pyrimidine derivatives with acetic acid derivatives. One common method includes the condensation of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with acetic anhydride under reflux conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can be compared with other pyrrolopyrimidine derivatives, such as:
4-(2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid: Known for its antiviral activity.
N-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid: Exhibits antifolate activity and is used in cancer treatment.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
2-oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H5N3O3/c12-6(8(13)14)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H,13,14)(H,9,10,11) |
Clé InChI |
CHHKJGWFQTUVOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CN=CN=C2N1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


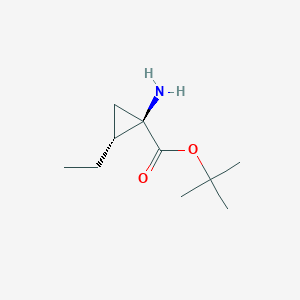

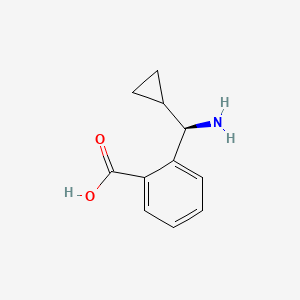

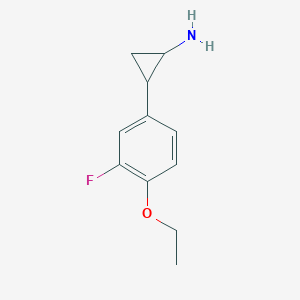
![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)
